Acide 5-chlorothiophène-2-carboxylique

Vue d'ensemble

Description

5-Chloro-thiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3ClO2S and a molecular weight of 162.59 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position of the thiophene ring . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

5-Chloro-thiophene-2-carboxylic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mécanisme D'action

Target of Action

It is a crucial intermediate in the synthesis of rivaroxaban , which targets Factor Xa, a vitamin K-dependent glycoprotein that converts prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .

Mode of Action

As a precursor in the synthesis of rivaroxaban , it may contribute to the inhibition of Factor Xa, thereby preventing the conversion of prothrombin to thrombin, a key step in the blood clotting process .

Biochemical Pathways

Given its role in the synthesis of rivaroxaban , it may indirectly affect the coagulation cascade by inhibiting Factor Xa .

Result of Action

As a precursor in the synthesis of rivaroxaban , it may contribute to the prevention of blood clot formation by inhibiting Factor Xa .

Analyse Biochimique

Biochemical Properties

It is known that it can be used in the synthesis of rivaroxaban , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis process.

Cellular Effects

Given its role in the synthesis of rivaroxaban , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be a crucial intermediate in the synthesis of rivaroxaban , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Friedel-Crafts Acylation: One method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride to form 2-trichloroacetyl-5-chlorothiophene.

Grignard Reaction: Another method uses 5-chloro-2-bromothiophene, which reacts with magnesium to form a Grignard reagent.

Industrial Production Methods

The industrial production of 5-chloro-thiophene-2-carboxylic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: 5-Chloro-thiophene-2-carboxylic acid can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.

Oxidation: Reagents such as sodium chlorite and potassium dihydrogen phosphate are used.

Esterification: Alcohols and acid catalysts are typically employed.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: Oxidized thiophene derivatives.

Esters: Thiophene esters formed from esterification reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thiophenecarboxylic acid: Lacks the chlorine substituent at the 5-position.

2,5-Dichlorothiophene-3-carboxylic acid: Contains an additional chlorine atom at the 3-position.

3-Methyl-2-thiophenecarboxylic acid: Contains a methyl group at the 3-position instead of a chlorine atom.

Uniqueness

5-Chloro-thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position make it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .

Activité Biologique

5-Chloro-thiophene-2-carboxylic acid (5-Cl-THCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of D-amino acid oxidase (DAO) and its potential implications in various therapeutic areas. This article provides a comprehensive overview of the biological activity of 5-Cl-THCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-Chloro-thiophene-2-carboxylic acid is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. Its structure is pivotal in determining its biological activity, particularly in inhibiting specific enzymes.

Inhibition of D-amino Acid Oxidase (DAO)

One of the most notable biological activities of 5-Cl-THCA is its role as a potent inhibitor of DAO. Research indicates that 5-Cl-THCA exhibits an IC50 value of 0.04 µM , making it one of the most effective compounds in its class for DAO inhibition . The structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated, enhancing its inhibitory potency compared to other analogs .

Table 1: Inhibitory Potency of Thiophene-2-Carboxylic Acids Against DAO

| Compound | IC50 (µM) |

|---|---|

| 5-Chloro-thiophene-2-carboxylic acid | 0.04 |

| 5-Fluoro-thiophene-3-carboxylic acid | 0.09 |

| Parent compound (no substituent) | >1.0 |

Anti-inflammatory Effects

In addition to its role as a DAO inhibitor, 5-Cl-THCA has been shown to trigger the production of pro-inflammatory cytokines such as MCP-1 , IL-6 , and TNF-alpha in endothelial cells and atrial tissues . This suggests that while it may have therapeutic potential in certain contexts, it could also contribute to inflammatory processes, necessitating careful consideration in drug development.

Table 2: Cytokine Production Induced by 5-Cl-THCA

| Cytokine | Effect Observed |

|---|---|

| MCP-1 | Increased |

| IL-6 | Increased |

| TNF-alpha | Increased |

The mechanism through which 5-Cl-THCA inhibits DAO involves interaction with key residues in the enzyme's active site. Molecular dynamics simulations reveal that the compound stabilizes the active site through hydrophobic interactions and hydrogen bonding, particularly with residues like Tyr224 . This structural insight is crucial for optimizing future inhibitors based on this scaffold.

Study on Antithrombotic Activity

A study evaluated the antithrombotic properties of compounds related to 5-Cl-THCA. The findings indicated that derivatives containing the thiophene ring exhibited significant anticoagulant activity in vitro and antithrombotic effects in vivo, suggesting potential applications in treating thromboembolic disorders .

Propriétés

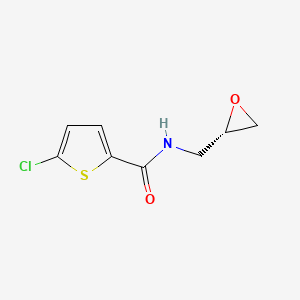

IUPAC Name |

5-chloro-N-[[(2S)-oxiran-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c9-7-2-1-6(13-7)8(11)10-3-5-4-12-5/h1-2,5H,3-4H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRCNCXTSFGOGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799012-78-5 | |

| Record name | 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 5-chloro-thiophene-2-carboxylic acid in pharmaceutical research?

A: 5-Chloro-thiophene-2-carboxylic acid serves as a valuable building block in synthesizing novel compounds with potential biological activities. For instance, it's used in creating dipeptide derivatives with promising antimicrobial properties []. Researchers are exploring its incorporation into various molecular structures to develop new drugs.

Q2: Can you provide information on the antimicrobial activity observed with derivatives of 5-chloro-thiophene-2-carboxylic acid?

A: Studies have shown that dipeptide derivatives incorporating 5-chloro-thiophene-2-carboxylic acid exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Specifically, a Thiophene-Tyr-Arg-OH derivative displayed excellent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 15 µg/mL, outperforming the standard drug ampicillin []. Furthermore, these derivatives also demonstrated antifungal activity against Aspergillus niger and Candida albicans [].

Q3: How is 5-chloro-thiophene-2-carboxylic acid used in the synthesis of other pharmaceutical compounds?

A: 5-chloro-thiophene-2-carboxylic acid plays a crucial role as an intermediate in synthesizing various pharmaceutical compounds. One example is its use in the production of novel anticoagulants []. Researchers utilize condensing agents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction of 5-chloro-thiophene-2-carboxylic acid with other molecules, leading to the formation of desired anticoagulant compounds [].

Q4: Has 5-chloro-thiophene-2-carboxylic acid been used in areas outside of pharmaceutical research?

A: Yes, beyond its role in drug development, 5-chloro-thiophene-2-carboxylic acid is also utilized in coordination chemistry. Researchers have successfully synthesized lead(II) complexes incorporating 8-quinolinol and 5-chloro-thiophene-2-carboxylic acid []. These complexes, characterized using techniques like IR, 13C NMR, and X-ray crystallography, provide insights into the coordination behavior of this compound and its potential applications in material science [].

Q5: What spectroscopic data is available for 5-chloro-thiophene-2-carboxylic acid and its derivatives?

A: Characterizing 5-chloro-thiophene-2-carboxylic acid and its derivatives often involves employing various spectroscopic techniques. These include 1H and 13C NMR, IR spectroscopy, and mass spectrometry [, ]. Additionally, elemental analysis helps determine the elemental composition of these compounds, further confirming their identity and purity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.